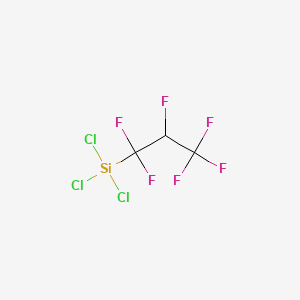

Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane is a chemical compound with the molecular formula C3HCl3F6Si and a molecular weight of 285.48 g/mol . It is a colorless liquid that is primarily used in research and development settings . This compound is known for its reactivity and is used in various chemical processes.

准备方法

Synthetic Routes and Reaction Conditions

Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane can be synthesized through the reaction of hexafluoropropylene with trichlorosilane under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of specialized reactors that can handle the corrosive nature of the reactants and products. The process is optimized to maximize yield and minimize by-products .

化学反应分析

Types of Reactions

Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace one or more of its chlorine atoms.

Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.

Common Reagents and Conditions

Common reagents used in reactions with this compound include water, alcohols, and amines. These reactions are typically carried out under anhydrous conditions to prevent premature hydrolysis .

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, hydrolysis yields silanols, while reactions with alcohols produce alkoxysilanes .

科学研究应用

Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane has several applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.

Biology: It is employed in the modification of surfaces to create hydrophobic coatings.

Medicine: Research is ongoing into its potential use in drug delivery systems.

Industry: It is used in the production of specialty polymers and materials with unique properties.

作用机制

The mechanism of action of trichloro(1,1,2,3,3,3-hexafluoropropyl)silane involves its ability to form strong bonds with various substrates. This is primarily due to the presence of the highly electronegative fluorine atoms, which enhance its reactivity . The compound can interact with nucleophiles, leading to the formation of stable products.

相似化合物的比较

Similar Compounds

Trichlorosilane: A related compound with the formula HSiCl3, used in the production of ultrapure silicon.

Chlorosilane: A group of compounds containing silicon-chlorine bonds, used in various chemical processes.

Uniqueness

Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane is unique due to the presence of six fluorine atoms, which significantly enhance its reactivity and stability compared to other chlorosilanes . This makes it particularly useful in applications requiring high-performance materials.

生物活性

Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane (CAS No. 426-50-6) is a fluorinated silane compound that has garnered attention for its unique chemical properties and potential applications in various fields, including materials science and biochemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in practical applications.

- Molecular Formula : C₃HCl₃F₆Si

- Molecular Weight : 285.48 g/mol

- Boiling Point : 67.4 °C (predicted)

- Density : 1.576 g/cm³ (predicted)

Toxicity and Safety

Research indicates that silanes can exhibit varying degrees of toxicity depending on their structure and functional groups. This compound is classified as corrosive and poses risks upon exposure. The following are key points regarding its safety profile:

- Corrosivity : The compound can cause skin and eye irritation upon contact.

- Inhalation Risks : Inhalation of vapors may lead to respiratory irritation.

Case Study 1: Surface Modification Applications

This compound has been investigated for its ability to modify surfaces to impart hydrophobic properties. Such modifications can enhance biocompatibility in biomedical applications. Research shows that silanes can form self-assembled monolayers (SAMs) on various substrates, leading to improved anti-fouling characteristics which are essential in medical devices.

Case Study 2: Interaction with Biological Molecules

Studies involving fluorinated silanes suggest potential interactions with proteins and nucleic acids. The hydrophobic nature of the compound may influence protein adsorption on surfaces treated with it. This characteristic is crucial for applications in biosensors where surface chemistry plays a significant role in device performance.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of similar silane compounds compared to this compound:

| Compound Name | Biological Activity | Toxicity Level |

|---|---|---|

| This compound | Potentially biocompatible; anti-fouling | Corrosive |

| Trichloro(3,3-difluoropropyl)silane | Moderate antibacterial activity | Moderate |

| Trichloro(1H-perfluorooctyl)silane | High hydrophobicity; low toxicity | Low |

属性

CAS 编号 |

426-50-6 |

|---|---|

分子式 |

C3HCl3F6Si |

分子量 |

285.47 g/mol |

IUPAC 名称 |

trichloro(1,1,2,3,3,3-hexafluoropropyl)silane |

InChI |

InChI=1S/C3HCl3F6Si/c4-13(5,6)3(11,12)1(7)2(8,9)10/h1H |

InChI 键 |

RQPZGJMUMIAPLX-UHFFFAOYSA-N |

规范 SMILES |

C(C(F)(F)F)(C(F)(F)[Si](Cl)(Cl)Cl)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。